4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid
Description
Properties
IUPAC Name |
4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-10-19-15-13-4-2-3-5-14(13)24-16(15)17(20-10)21-12-8-6-11(7-9-12)18(22)23/h2-9H,1H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKDAFECGXWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)C(=O)O)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Amination Reaction:
Coupling with Benzoic Acid: The final step involves the coupling of the aminated benzofuro[3,2-d]pyrimidine intermediate with benzoic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s properties are explored for applications in material science, such as the development of novel polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Observations:
Core Heterocycle Differences: The target compound’s benzofuropyrimidine core is distinct from pyrimidine (e.g., ), thienopyrimidinone (), or simple pyridinyl derivatives (). Thienopyrimidinone derivatives () introduce sulfur atoms, which may alter redox properties or metabolic stability.
Substituent Impact: Morpholinomethyl groups () improve solubility via polar interactions, whereas 2-methyl (target compound) may prioritize hydrophobic binding pockets.
Functional Group Positioning :
- The carboxylic acid group in all compounds enables hydrogen bonding with residues like lysine or arginine in enzymatic active sites.
Computational and Structural Insights
- Multiwfn Analysis : Electron localization function (ELF) studies on benzoic acid derivatives reveal high electron density at the carboxylate group, facilitating ionic interactions with positively charged residues .
- AutoDock Simulations: Docking studies of pyrimidine analogs () highlight the importance of the morpholinomethyl group in occupying hydrophobic subpockets of FAK’s ATP-binding site. For the target compound, the benzofuropyrimidine core may align with the adenine-binding region of kinases .
Physicochemical Properties
- Solubility: Morpholinomethyl () and pyridinyl () substituents enhance aqueous solubility compared to the hydrophobic 2-methylbenzofuropyrimidine group (target compound).
- Molecular Weight : The target compound (MW ~349 g/mol) falls within the acceptable range for drug-likeness, whereas bulkier derivatives (e.g., , MW ~433 g/mol) may face bioavailability challenges.
Biological Activity
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of protein kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a benzofuro-pyrimidine moiety attached to an amino group and a benzoic acid functional group. Its molecular formula is , with a molecular weight of approximately 306.32 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 306.32 g/mol |
| IUPAC Name | This compound |
The primary biological activity of this compound is attributed to its role as an inhibitor of protein kinases , particularly the PIM kinase family (PIM-1, PIM-2, and PIM-3). These kinases are involved in cell survival, proliferation, and differentiation processes, making them critical targets in cancer therapy. The compound's ability to selectively inhibit these kinases suggests potential applications in treating various cancers.
Protein Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of protein kinases. For instance, studies show that derivatives can interfere with tumor growth pathways by blocking the activity of PIM kinases .
Cytotoxicity and Cell Viability
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cell Lines Tested : Hep-G2 (liver cancer), A2058 (melanoma).
- Results : At concentrations of 1 and 10 μg/mL, no significant cytotoxicity was observed, indicating a favorable safety profile for further development .
Study on Protein Degradation Pathways
A study investigated the effects of benzoic acid derivatives on protein degradation systems. The results indicated that compounds with similar structures enhanced the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), suggesting that this compound may also influence these pathways positively .
In Silico Studies
In silico docking studies have identified potential binding interactions between this compound and key enzymes involved in cancer progression. These studies support the hypothesis that the compound could act as a selective inhibitor, minimizing off-target effects compared to simpler analogs .
Q & A
Basic: What are the recommended synthetic routes for 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid?
Answer:
The synthesis typically involves two key steps: (1) constructing the benzofuropyrimidine core and (2) coupling it to the benzoic acid moiety. For the benzofuropyrimidine ring, cyclization strategies using formamide or analogous reagents under reflux (e.g., 100–120°C for 4–6 hours) are effective, as demonstrated in related pyrimidine syntheses . Nucleophilic aromatic substitution (e.g., coupling 4-chloro-pyrimidine derivatives with aminobenzoic acid) is commonly employed for the amino linkage. Reaction monitoring via TLC (hexane/EtOH or similar solvent systems) ensures intermediate purity . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended.
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Purity is validated using HPLC (≥98% purity threshold, C18 column, acetonitrile/water mobile phase) . Structural confirmation requires:
- 1H/13C NMR : To verify aromatic proton environments (e.g., benzofuropyrimidine protons at δ 7.5–8.5 ppm) and methyl group integration .
- Mass Spectrometry (HRMS or LC-MS) : To confirm molecular weight (e.g., [M+H]+ expected for C19H15N3O3: 334.12) .
- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functionalities .
Basic: What strategies improve aqueous solubility for in vitro assays?
Answer:
Aqueous solubility can be enhanced via:
- Salt formation : React the carboxylic acid group with sodium bicarbonate to form a sodium salt .
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for stock solutions, followed by dilution in assay buffers .
- Prodrug derivatization : Esterify the carboxylic acid (e.g., methyl ester) to increase lipophilicity temporarily, as seen in related compounds .
Advanced: How does the methyl group on the benzofuropyrimidine core influence biological activity?
Answer:
The 2-methyl group likely enhances:
- Metabolic stability : By sterically hindering oxidative metabolism at the benzofuran ring .
- Target binding : Molecular docking studies (using software like AutoDock Vina) suggest methyl groups improve hydrophobic interactions with kinase ATP pockets (e.g., JAK2 inhibition IC50 optimization) .
- Selectivity : Comparative SAR studies with non-methyl analogs (e.g., IC50 shifts in kinase panels) can quantify its role .
Advanced: What in vitro assays are suitable for evaluating kinase inhibition?
Answer:
- ATP-competitive kinase assays : Use fluorescence polarization (FP) or TR-FRET kits (e.g., CisBio) with recombinant kinases (e.g., JAK1/JAK2) .
- IC50 determination : Serial dilutions (0.1–100 µM) in 96-well plates, incubated with kinase/substrate for 1 hour. Data normalized to controls (DMSO-only and staurosporine) .
- Cellular assays : Phospho-STAT3/STAT5 ELISA in TF-1 or HEL cells to confirm pathway inhibition .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Answer:
Contradictions may arise from:
- Cell line variability : Test in ≥3 lines (e.g., HeLa, MCF-7, HepG2) with matched genetic backgrounds .
- Assay conditions : Standardize exposure time (48–72 hours), serum content (10% FBS), and seeding density .
- Off-target effects : Combine with siRNA knockdown of suspected targets (e.g., PI3K/AKT) to isolate mechanisms .
- Metabolic interference : Use resazurin (Alamar Blue) instead of MTT in cells with high mitochondrial activity .
Advanced: What computational methods predict binding modes with kinase targets?
Answer:
- Docking : Use Schrödinger Suite or MOE to dock the compound into JAK2 (PDB: 4D1S). Prioritize poses with hydrogen bonds to Glu930 and hydrophobic contacts with Leu855 .
- Molecular Dynamics (MD) : Simulate binding stability (20 ns trajectories) in explicit solvent (TIP3P water) to assess RMSD fluctuations (<2 Å) .
- Free Energy Perturbation (FEP) : Compare binding affinities of methyl vs. non-methyl analogs to quantify steric contributions .
Advanced: How to optimize SAR for reduced off-target toxicity?
Answer:
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3, RET) .
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF3 at position 4) to reduce non-specific binding .
- Prodrug strategies : Mask the carboxylic acid as an ester (e.g., ethyl ester) to improve tissue specificity, as shown in related benzoic acid derivatives .
Advanced: What analytical methods detect degradation products during stability studies?
Answer:
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and pH extremes (1M HCl/NaOH).
- LC-MS/MS : Use C18 columns (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradients to separate degradants. Major peaks (e.g., hydrolyzed amide bonds) identified via MS² fragmentation .
- Accelerated stability : Store at 40°C/75% RH for 3 months; quantify parent compound loss via HPLC .
Advanced: How to design in vivo pharmacokinetic studies for this compound?
Answer:
- Formulation : Prepare as a sodium salt in 5% dextrose (pH 7.4) for intravenous administration (2 mg/kg) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose.
- Bioanalysis : Quantify via LC-MS/MS (LLOQ: 1 ng/mL) using deuterated internal standards .
- Tissue distribution : Sacrifice animals at 24 hours; homogenize liver/kidneys for compound extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
